

A Technical Guide to the Discovery and History of Benzo[d]isoxazoles

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Compound of Interest

Compound Name: 4-Iodobenzo[d]isoxazole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history, discovery, and evolving synthetic methodologies of the benzo[d]isoxazole core, a privileged scaffold in medicinal chemistry. From its early discovery rooted in the chemistry of natural dyes to its contemporary application in blockbuster pharmaceuticals, this document provides a comprehensive overview for researchers and drug development professionals. Detailed experimental protocols for key syntheses, quantitative data on biological activities, and visualizations of relevant signaling pathways are presented to facilitate a deeper understanding and inspire further innovation in this critical area of heterocyclic chemistry.

Discovery and Historical Context

The story of benzo[d]isoxazole is intrinsically linked to the history of anthranilic acid, which was first isolated in the 1840s from the degradation of the natural dye indigo. This historical connection is reflected in the alternative name "anthranil" for the isomeric 2,1-benzo[d]isoxazole.

The first synthesis of the 1,2-benzo[d]isoxazole, also known as indoxazine, is a landmark in heterocyclic chemistry. While numerous synthetic methods have been developed over the centuries, the foundational work laid the groundwork for the eventual discovery of its significant biological activities. One of the earliest and most fundamental approaches to the 1,2-benzo[d]isoxazole core is the base-catalyzed cyclization of o-hydroxyaryl oximes. This method remains a cornerstone of benzo[d]isoxazole synthesis.

A pivotal moment in the history of benzo[d]isoxazoles was the synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide by Shah and colleagues in 1971. Although its biological activity was not explored at the time, this work represents a significant step in the functionalization of the benzo[d]isoxazole scaffold. It would be decades later that the full therapeutic potential of this heterocyclic system would be realized with the development of drugs like the anticonvulsant zonisamide and the atypical antipsychotic risperidone. These compounds solidified the importance of the benzo[d]isoxazole core in modern medicine and continue to drive research into novel derivatives with a wide range of therapeutic applications.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the benzo[d]isoxazole core can be broadly categorized into several key strategies. Below are detailed experimental protocols for some of the most significant historical and contemporary methods.

Synthesis of 1,2-Benzo[d]isoxazole from Salicylaldehyde

A straightforward and cost-effective method for the preparation of the parent 1,2-benzo[d]isoxazole involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid in the presence of a base.[\[5\]](#)

Experimental Protocol:

- **Materials:** Salicylaldehyde, hydroxylamine-O-sulfonic acid, sodium bicarbonate, dichloromethane, water, magnesium sulfate.
- **Procedure:**
 - A solution of salicylaldehyde in dichloromethane is prepared in a reaction vessel.
 - An aqueous solution of hydroxylamine-O-sulfonic acid and sodium bicarbonate is added to the salicylaldehyde solution at room temperature.

- The biphasic mixture is stirred vigorously for several hours until the reaction is complete, as monitored by thin-layer chromatography.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield crude 1,2-benzo[d]isoxazole, which can be further purified by distillation or chromatography.

Synthesis of 2,1-Benzo[d]isoxazole (Anthranil) from o-Nitrobenzaldehyde

The isomeric 2,1-benzo[d]isoxazole, or anthranil, can be synthesized from o-nitrobenzaldehyde through a reductive cyclization.

Experimental Protocol:

- **Materials:** o-Nitrobenzaldehyde, a suitable reducing agent (e.g., sodium dithionite or catalytic hydrogenation setup), solvent (e.g., ethanol, water), base (e.g., sodium hydroxide).
- **Procedure:**
 - o-Nitrobenzaldehyde is dissolved in a suitable solvent system, such as aqueous ethanol.
 - A reducing agent is added portion-wise or under a controlled atmosphere (for catalytic hydrogenation) to the solution.
 - The reaction mixture is stirred at a controlled temperature. The progress of the reduction and subsequent cyclization is monitored by an appropriate analytical technique.
 - Upon completion, the reaction mixture is worked up by removing the catalyst (if any) by filtration and partitioning the mixture between an organic solvent and water.
 - The organic layer is washed, dried, and concentrated to afford crude anthranil, which can be purified by crystallization or chromatography.

Modern Synthetic Approach: Palladium-Catalyzed C-H Activation/Annulation

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the benzo[d]isoxazole ring system. One such example is the palladium-catalyzed C-H activation and [4+1] annulation of N-phenoxyacetamides with aldehydes.

Experimental Protocol (Conceptual Outline):

- **Materials:** A substituted N-phenoxyacetamide, an aldehyde, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), an oxidant, and a suitable solvent.
- **Procedure:**
 - The N-phenoxyacetamide, aldehyde, palladium catalyst, ligand, and oxidant are combined in a reaction vessel under an inert atmosphere.
 - A suitable high-boiling solvent is added, and the reaction mixture is heated to an elevated temperature.
 - The reaction is monitored for the consumption of starting materials and the formation of the benzo[d]isoxazole product.
 - After completion, the reaction is cooled to room temperature, and the crude product is isolated by extraction and purified by column chromatography.

Quantitative Analysis of Biological Activity

The benzo[d]isoxazole scaffold is a key component in numerous biologically active compounds. The following tables summarize quantitative data for some notable examples.

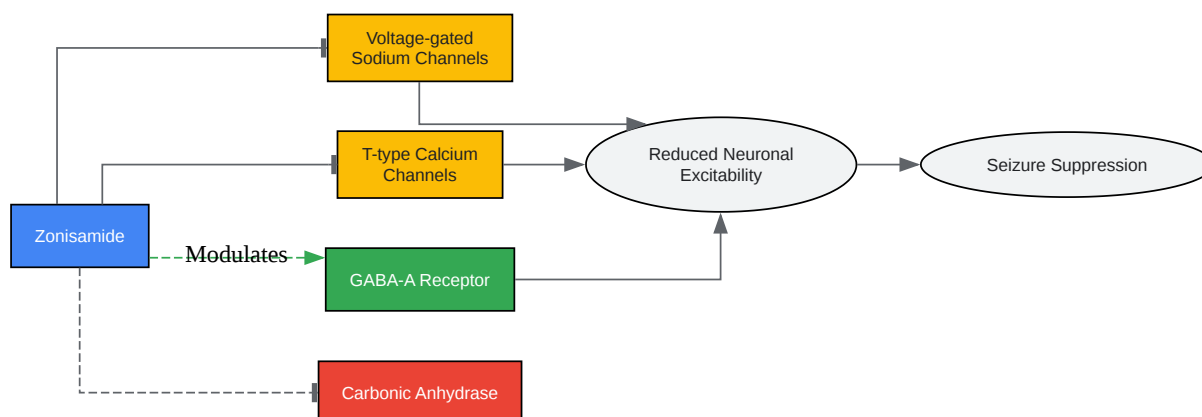
Compound/Derivative	Biological Activity	Assay	IC ₅₀ / ED ₅₀	Reference(s)
HIF-1α Inhibitors				
Compound 15	HIF-1α Transcriptional Inhibition	Dual-luciferase reporter assay in HEK293T cells	24 nM	[6][7]
Compound 31	HIF-1α Transcriptional Inhibition	Dual-luciferase reporter assay in HEK293T cells	24 nM	[6][7]
Anticonvulsants				
Zonisamide	Anticonvulsant	Maximal Electroshock (MES) Test (mice)	-	[1][8]
Z-6b	Anticonvulsant	Maximal Electroshock (MES) Test (mice)	20.5 mg/kg	[1][8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of many benzo[d]isoxazole-containing drugs are attributed to their interaction with specific signaling pathways. The mechanisms of action for two prominent examples, zonisamide and risperidone, are detailed below.

Zonisamide: A Multi-Targeted Anticonvulsant

Zonisamide exerts its anticonvulsant effects through a combination of mechanisms.[5][9][10][11][12] It is known to block voltage-sensitive sodium channels and T-type calcium channels, which leads to the stabilization of neuronal membranes and prevents repetitive firing.[5][9][10][11] Additionally, zonisamide can modulate GABA-mediated inhibition and has a weak inhibitory effect on carbonic anhydrase.[5][9][11]

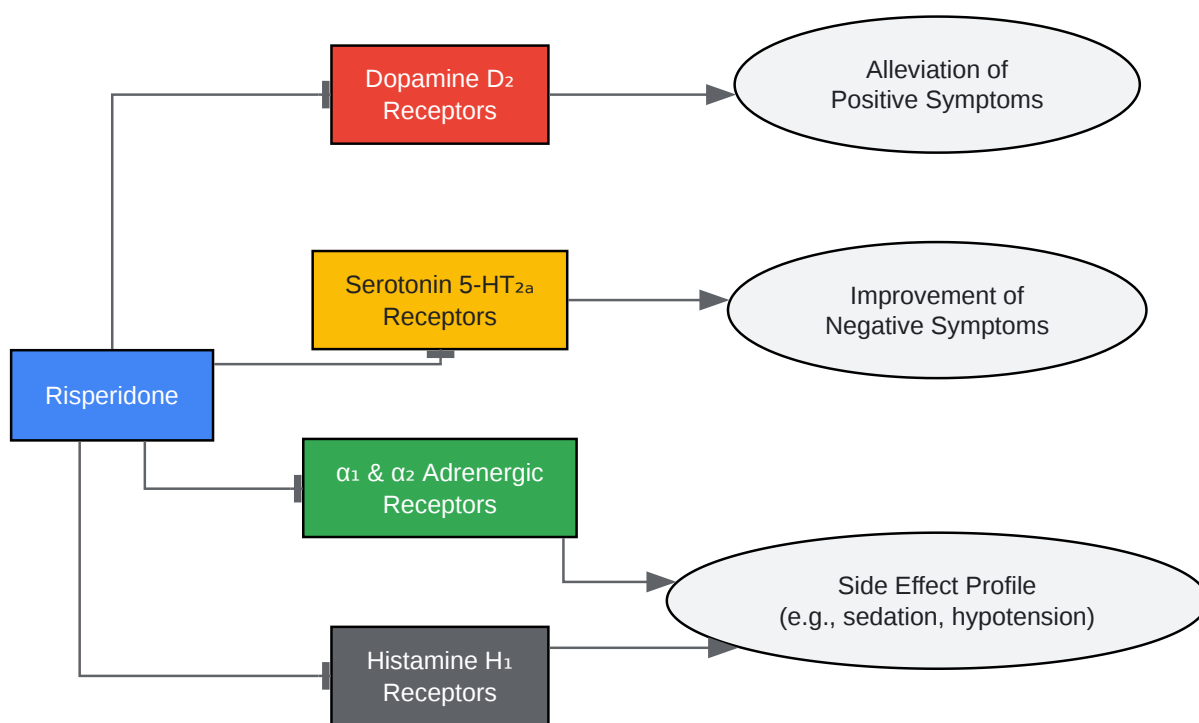


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Mechanism of action of the anticonvulsant drug zonisamide.

Risperidone: An Atypical Antipsychotic

Risperidone's antipsychotic effects are primarily mediated by its antagonist activity at dopamine D₂ and serotonin 5-HT_{2a} receptors.[13][14][15] The blockade of D₂ receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[13] Its antagonism of 5-HT_{2a} receptors may contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.[13][15] Risperidone also has affinity for other receptors, including α_1 - and α_2 -adrenergic and H₁-histaminergic receptors, which contributes to its overall pharmacological profile.[14]



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Receptor binding profile and effects of the antipsychotic drug risperidone.

Conclusion

The benzo[d]isoxazole core has a rich and enduring history in the field of chemistry, evolving from a curiosity of natural product chemistry to a cornerstone of modern medicinal chemistry. Its versatile synthesis and the diverse biological activities of its derivatives continue to make it a focal point for research and development. The successful clinical application of benzo[d]isoxazole-containing drugs underscores the therapeutic potential of this remarkable scaffold. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the benzo[d]isoxazole core is poised to remain a critical component in the discovery of novel therapeutics for a wide range of human diseases.

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